molecular formula C9H9Cl2NO2 B045175 3-Amino-3-(2,3-dichlorophenyl)propanoic acid CAS No. 117391-56-7

3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Cat. No.: B045175
CAS No.: 117391-56-7
M. Wt: 234.08 g/mol
InChI Key: GQKLESLYMHWBOP-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2. It is also known by its IUPAC name, 3-(2,3-dichlorophenyl)-beta-alanine. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

3-Amino-3-(2,3-dichlorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets. For instance, the 2,3-dichloro substitution pattern may result in different steric and electronic effects compared to the 2,4-dichloro or 2,3-dihydroxy patterns .

Properties

IUPAC Name

3-amino-3-(2,3-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKLESLYMHWBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377359
Record name 3-amino-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-56-7
Record name 3-amino-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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